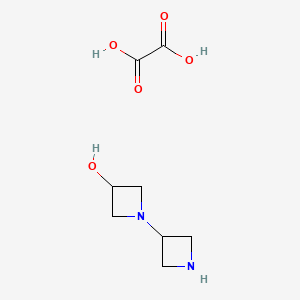

1-(Azetidin-3-yl)azetidin-3-ol oxalate

Description

BenchChem offers high-quality 1-(Azetidin-3-yl)azetidin-3-ol oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azetidin-3-yl)azetidin-3-ol oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(azetidin-3-yl)azetidin-3-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.C2H2O4/c9-6-3-8(4-6)5-1-7-2-5;3-1(4)2(5)6/h5-7,9H,1-4H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJCKGAJFDIXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2CC(C2)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523606-25-8 | |

| Record name | [1,3′-Biazetidin]-3-ol, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Azetidin-3-yl)azetidin-3-ol Oxalate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is continually evolving, with a significant shift towards highly specific and potent therapeutic modalities. Within this paradigm, the strategic use of novel chemical building blocks is paramount. 1-(Azetidin-3-yl)azetidin-3-ol oxalate (CAS Number: 1523606-25-8) has emerged as a critical component, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, comprising two interconnected azetidine rings, offer a rigid and versatile scaffold for the design of sophisticated molecules such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this pivotal chemical entity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(Azetidin-3-yl)azetidin-3-ol oxalate is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1523606-25-8 | [1][2] |

| Molecular Formula | C₈H₁₄N₂O₅ | [3] |

| Molecular Weight | 218.209 g/mol | [3] |

| Purity | Typically ≥95% | [3] |

| Physical Form | Solid | [4] |

| Storage | Room temperature | [3] |

| Melting Point | 104-106 °C (for oxalic acid dihydrate, the oxalate salt's melting point may vary) | [5] |

| Solubility | Soluble in DMSO | [4] |

Spectral Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of 1-(Azetidin-3-yl)azetidin-3-ol oxalate. While specific spectra for this exact compound are not publicly available, representative data for similar azetidine-containing molecules can provide valuable insights.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons. The methine proton adjacent to the hydroxyl group would likely appear as a multiplet. The protons on the carbons adjacent to the nitrogen atoms would also exhibit distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the unique carbon environments within the two azetidine rings. The carbon bearing the hydroxyl group would be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-N and C-O stretching vibrations would also be present in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the free base (1-(Azetidin-3-yl)azetidin-3-ol) and its fragmentation pattern, providing further structural elucidation.

Synthesis of 1-(Azetidin-3-yl)azetidin-3-ol

The synthesis of 1-(Azetidin-3-yl)azetidin-3-ol typically involves a multi-step process, often starting from more readily available precursors. While a specific protocol for the oxalate salt is not detailed in the literature, a general synthetic strategy can be inferred from the synthesis of related azetidin-3-ol derivatives.[1][6][7][8]

A plausible synthetic route is outlined below:

Figure 1: Plausible Synthetic Pathway for 1-(Azetidin-3-yl)azetidin-3-ol Oxalate. This diagram illustrates a potential multi-step synthesis, a common strategy for constructing such molecules.

Experimental Protocol (General Outline):

-

Protection: Azetidin-3-ol is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom.

-

Activation: The hydroxyl group of the N-protected azetidin-3-ol is then activated, for instance, by converting it into a good leaving group like a mesylate or tosylate.

-

Coupling: The activated intermediate is reacted with a second molecule of azetidin-3-ol in the presence of a base. The nitrogen of the second azetidin-3-ol acts as a nucleophile, displacing the leaving group to form the desired 1,3'-biazetidine structure.

-

Deprotection: The protecting group is removed under acidic conditions to yield the free base, 1-(Azetidin-3-yl)azetidin-3-ol.

-

Salt Formation: Finally, the free base is treated with oxalic acid in a suitable solvent to precipitate the oxalate salt, which often improves the compound's stability and handling properties.

Applications in Drug Discovery

The rigid, three-dimensional structure of the azetidine moiety makes it a highly attractive scaffold in medicinal chemistry.[9][10] It can serve as a bioisostere for other cyclic systems and introduce favorable physicochemical properties, such as improved solubility and metabolic stability.[11]

The primary application of 1-(Azetidin-3-yl)azetidin-3-ol oxalate is as a linker or building block in the synthesis of PROTACs.[4][12][13][14]

Role in PROTACs:

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[15][16][17] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two binding moieties, which in turn influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

The 1-(Azetidin-3-yl)azetidin-3-ol scaffold offers several advantages as a PROTAC linker:

-

Rigidity: The bicyclic-like structure provides conformational constraint, which can be advantageous for optimizing the geometry of the ternary complex.

-

Vectorial Diversity: The molecule presents multiple points for chemical modification, allowing for the attachment of the target protein binder and the E3 ligase ligand at various positions.

-

Improved Physicochemical Properties: The introduction of the polar azetidine and hydroxyl functionalities can enhance the solubility and other drug-like properties of the resulting PROTAC.

Figure 2: General Structure of a PROTAC Incorporating the 1-(Azetidin-3-yl)azetidin-3-ol Linker. This schematic shows how the azetidine scaffold connects the two key binding components of a PROTAC.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(Azetidin-3-yl)azetidin-3-ol oxalate.

-

Hazard Identification: This compound is classified as a skin irritant and a serious eye irritant. It may also cause respiratory irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Wash hands thoroughly after handling.

-

Conclusion

1-(Azetidin-3-yl)azetidin-3-ol oxalate is a valuable and versatile building block for the modern medicinal chemist. Its unique structural features and utility in the construction of PROTACs and other complex molecules underscore its importance in the development of next-generation therapeutics. A comprehensive understanding of its properties, synthesis, and safe handling is essential for its successful application in pioneering drug discovery programs.

References

- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Azetidine Ring in Organic Synthesis. Chemical Reviews, 108(9), 3988–4035.

- Singh, G. S., & D’hooghe, M. (2018). Chemistry and Biology of Azetidines. In Topics in Heterocyclic Chemistry (Vol. 54, pp. 1–56). Springer, Cham.

-

National Analytical Corporation - Chemical Division. (n.d.). 1-(azetidin-3-yl)azetidin-3-ol Oxalate - Cas No: 1523606-25-8. IndiaMART. Retrieved from [Link]

- Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15721.

- Li, G., et al. (2015). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Organic Letters, 17(15), 3798–3801.

-

PubChem. (n.d.). Azetidin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

- Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.

-

SpectraBase. (n.d.). Oxalate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- I. J. S. Fairlamb et al. (2012).

-

PubChem. (n.d.). 1-benzhydryl-azetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Békés, M., Langley, D. R., & Crews, C. M. (2018). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 17(4), 257–277.

- Edmondson, S. D., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(13), 6629–6654.

- Knight, J., et al. (2021). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 26(16), 4955.

-

CAS. (2022). Molecular glues tackle undruggable targets. Retrieved from [Link]

-

Chemsrc. (n.d.). Oxalic acid dihydrate | CAS#:6153-56-6. Retrieved from [Link]

- Salami, J., & Crews, C. M. (2017). A sticky situation: molecular glues in the cell. Cell, 169(7), 1161–1164.

Sources

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(azetidin-3-yl)azetidin-3-ol Oxalate - Cas No: 1523606-25-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. 1-(Azetidin-3-yl)azetidin-3-ol oxalate Supplier in Mumbai, 1-(Azetidin-3-yl)azetidin-3-ol oxalate Trader, Maharashtra [chemicalmanufacturers.in]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Oxalic acid dihydrate | CAS#:6153-56-6 | Chemsrc [chemsrc.com]

- 6. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 11. 1-(Azetidin-3-yl)azetidin-3-ol(1257293-85-8) 1H NMR spectrum [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 1946021-31-3|3-(Hydroxymethyl)azetidin-3-ol oxalate(2:1)|BLD Pharm [bldpharm.com]

- 16. americanelements.com [americanelements.com]

- 17. 1-benzhydryl-azetidin-3-ol CAS#: 300683-73-2 [m.chemicalbook.com]

A Technical Guide to the Structure Elucidation of 1-(Azetidin-3-yl)azetidin-3-ol Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Unambiguous Characterization

Small, saturated nitrogen-containing heterocycles, such as azetidine, are privileged scaffolds in medicinal chemistry. Their rigid, three-dimensional nature provides a unique vector space for substituents, enabling precise interaction with biological targets. The compound 1-(azetidin-3-yl)azetidin-3-ol represents a novel building block, combining two azetidine cores to create a diamine structure with distinct chemical properties. When isolated as an oxalate salt, its physical characteristics, such as crystallinity and solubility, are altered, making it more suitable for pharmaceutical development.

However, the synthesis of such molecules can yield a variety of isomers and impurities. Therefore, a rigorous and systematic approach to structure elucidation is not merely an academic exercise but a critical necessity for ensuring the identity, purity, and safety of a potential drug candidate or advanced intermediate. This guide details a comprehensive analytical workflow designed to provide unambiguous structural confirmation of 1-(azetidin-3-yl)azetidin-3-ol oxalate, grounded in the principles of orthogonal analytical techniques.

The Analytical Strategy: A Multi-Technique, Self-Validating Workflow

The elucidation of a novel chemical entity requires a multi-faceted approach where data from various analytical techniques are integrated to build a conclusive structural proof. Each technique provides a unique piece of the puzzle, and their collective agreement forms a self-validating system. The strategy for 1-(azetidin-3-yl)azetidin-3-ol oxalate is predicated on answering four fundamental questions:

-

What is the molecular formula? (Elemental Composition)

-

How are the atoms connected? (Constitution and Covalent Bonds)

-

What is the three-dimensional arrangement? (Configuration and Conformation)

-

What is the salt stoichiometry and form? (Counter-ion Identity and Ratio)

The following workflow illustrates the logical progression of experiments designed to answer these questions.

Synthesis and characterization of [1,3'-Biazetidin]-3-ol oxalate

An In-Depth Technical Guide to the Synthesis and Characterization of [1,3'-Biazetidin]-3-ol Oxalate

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, valued for its unique conformational constraints and its role as a versatile bioisostere.[1][2] This guide presents a comprehensive framework for the synthesis and detailed characterization of [1,3'-Biazetidin]-3-ol oxalate, a novel chemical entity with potential applications in drug discovery and development. We provide a robust, proposed synthetic pathway, beginning with commercially accessible precursors, and delineate a complete analytical workflow for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking to explore novel chemical spaces defined by complex azetidine architectures.

Introduction: The Strategic Value of the Biazetidine Core

Four-membered nitrogen-containing heterocycles, particularly azetidines, have garnered significant attention due to the advantageous properties conferred by their inherent ring strain.[2] This strain influences bond angles and lengths, presenting a unique three-dimensional vector for substituent projection that is distinct from more common five- and six-membered rings. The 3-hydroxyazetidine motif, specifically, is a privileged building block, offering a strategic handle for further functionalization or for modulating physicochemical properties such as solubility.[3][4]

The target molecule, [1,3'-Biazetidin]-3-ol, represents a logical extension of this chemical theme, linking two azetidine rings to create a compact, rigid, and highly functionalized diamine scaffold. The formation of its oxalate salt is a critical final step, designed to enhance the compound's crystallinity, stability, and handling characteristics, which are crucial for pharmaceutical development.[5] This guide details a proposed, scientifically-grounded pathway to access this molecule and provides the rigorous characterization protocols necessary to validate its structure and purity.

Proposed Synthetic Pathway

The synthesis is designed as a three-stage process: 1) Preparation of a key N-protected azetidine precursor, 2) Nucleophilic coupling to form the biazetidine core, and 3) Salt formation to yield the final, stable product.

Overall Synthetic Scheme

Caption: Proposed multi-stage synthesis of [1,3'-Biazetidin]-3-ol oxalate.

Stage 1: Synthesis of 1-Boc-azetidin-3-ol

The synthesis begins with the reduction of a commercially available N-protected azetidinone. The Boc (tert-butyloxycarbonyl) group is selected for its stability under the reaction conditions and its facile removal under acidic conditions.

Protocol:

-

To a stirred solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of acetone, followed by water.

-

Concentrate the mixture in vacuo to remove methanol.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-azetidin-3-ol as a crude product, which can often be used in the next step without further purification.

Causality Note: Sodium borohydride is a mild reducing agent, ideal for the selective reduction of the ketone without affecting the Boc protecting group. Methanol serves as both a solvent and a proton source for the workup.

Stage 2: Synthesis of 1-(Azetidin-3-yl)azetidin-3-ol (Free Base)

This stage involves converting the hydroxyl group of 1-Boc-azetidin-3-ol into a better leaving group (mesylate), followed by nucleophilic substitution with deprotected azetidin-3-ol.

Protocol:

-

Mesylation: Dissolve 1-Boc-azetidin-3-ol (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM, 15 mL per gram) and cool to 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir the reaction at 0 °C for 2 hours.

-

Wash the mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over sodium sulfate and concentrate in vacuo to obtain crude 1-Boc-3-mesyloxyazetidine.

-

Coupling: Prepare azetidin-3-ol by treating a commercially available salt (e.g., hydrochloride) with a suitable base or by deprotecting N-Boc-azetidin-3-ol with trifluoroacetic acid in DCM.[6]

-

Dissolve the crude mesylate (1.0 eq) and azetidin-3-ol (1.1 eq) in a polar aprotic solvent such as acetonitrile, add potassium carbonate (2.0 eq) as a base, and heat the mixture to 60-70 °C overnight.

-

Cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the resulting crude N-Boc protected biazetidinol by column chromatography (Silica gel, gradient elution with DCM/Methanol).

-

Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Concentrate the solution in vacuo and basify the residue with 1M NaOH solution before extracting the free base into an organic solvent like ethyl acetate. Dry and concentrate to yield the final free base, 1-(Azetidin-3-yl)azetidin-3-ol.

Causality Note: The mesylate is an excellent leaving group, facilitating the SN2 reaction. Potassium carbonate is used as a base to neutralize the methanesulfonic acid byproduct and to deprotonate the secondary amine of azetidin-3-ol, enhancing its nucleophilicity.

Stage 3: Formation of [1,3'-Biazetidin]-3-ol Oxalate

The final step involves the stoichiometric reaction of the basic free base with oxalic acid to form a stable, crystalline salt.

Protocol:

-

Dissolve the purified 1-(Azetidin-3-yl)azetidin-3-ol free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or acetone.[5]

-

In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in the same solvent, heating gently if necessary.

-

Add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature.

-

A precipitate should form upon addition. Continue stirring for 1-2 hours at room temperature, then cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry in vacuo to a constant weight.

Comprehensive Characterization

A multi-technique analytical approach is essential to confirm the identity, structure, and purity of the final compound.

Analytical Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]

- 6. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility Profile of 1-(Azetidin-3-yl)azetidin-3-ol Oxalate in Common Laboratory Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from its synthesis and purification to its formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(azetidin-3-yl)azetidin-3-ol oxalate, a novel heterocyclic compound with potential applications in drug discovery. While specific experimental data for this compound is not publicly available, this guide outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and offers insights into the interpretation of such data. The methodologies described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a practical roadmap for characterizing this and other similar molecules.

Introduction: The Significance of 1-(Azetidin-3-yl)azetidin-3-ol Oxalate and Its Solubility

1-(Azetidin-3-yl)azetidin-3-ol oxalate (CAS No: 1523606-25-8) is a unique small molecule featuring two azetidine rings, a hydroxyl group, and an oxalate counter-ion.[1][2][3] The azetidine motif is of growing interest in medicinal chemistry, as it can impart desirable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity.[4] The presence of a hydroxyl group and the formation of an oxalate salt further suggest that this compound's solubility will be highly dependent on the solvent environment.

A thorough understanding of the solubility profile of 1-(azetidin-3-yl)azetidin-3-ol oxalate is paramount for its advancement as a potential drug candidate or as a key building block in more complex molecules. Solubility impacts:

-

Process Chemistry: The choice of solvents for synthesis, work-up, and purification is dictated by the solubility of the compound and any impurities.

-

Formulation Development: The ability to formulate a drug for oral, intravenous, or other routes of administration is critically dependent on its solubility in pharmaceutically acceptable excipients. Poor aqueous solubility is a major hurdle in drug development.[5]

-

Pharmacokinetics: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Thus, solubility directly influences bioavailability.[5]

-

In Vitro Assays: The accuracy and reproducibility of in vitro biological assays depend on the ability to achieve and maintain the desired concentration of the test compound in the assay medium.

This guide will provide a robust framework for elucidating the solubility of 1-(azetidin-3-yl)azetidin-3-ol oxalate in a range of common laboratory solvents, thereby enabling its effective utilization in research and development.

Theoretical Framework: Predicting the Solubility of 1-(Azetidin-3-yl)azetidin-3-ol Oxalate

The adage "like dissolves like" provides a fundamental, albeit simplistic, basis for predicting solubility. A more nuanced understanding can be gained by considering the specific structural features of 1-(azetidin-3-yl)azetidin-3-ol oxalate and their potential interactions with different solvents.

2.1. Structural Features Influencing Solubility

-

Azetidine Rings: The two saturated, four-membered nitrogen-containing rings are polar and capable of hydrogen bonding. The nitrogen atoms can act as hydrogen bond acceptors.

-

Hydroxyl Group (-OH): This is a potent hydrogen bond donor and acceptor, significantly contributing to the compound's polarity and its affinity for polar protic solvents.

-

Oxalate Counter-ion ((COO)₂²⁻): Oxalic acid is a dicarboxylic acid, and its conjugate base, oxalate, is highly polar and capable of forming strong ionic interactions and hydrogen bonds.[6] The solubility of oxalate salts is generally high in polar solvents like water and low in non-polar organic solvents.[7][8]

-

Overall Molecular Polarity: The combination of multiple polar functional groups suggests that 1-(azetidin-3-yl)azetidin-3-ol oxalate will be a polar molecule.

2.2. The Role of the Solvent

The solubility of a solute is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy of the solute's crystal lattice and the solvent's intermolecular forces.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Given the multiple hydrogen bonding sites on 1-(azetidin-3-yl)azetidin-3-ol oxalate, it is expected to exhibit its highest solubility in these solvents. The high dielectric constant of these solvents will also facilitate the dissociation of the oxalate salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments but lack O-H or N-H bonds. They are effective at solvating polar molecules and ions through dipole-dipole interactions. While the solubility in these solvents is expected to be significant, it may be lower than in polar protic solvents due to the absence of hydrogen bond donation from the solvent.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and are incapable of significant hydrogen bonding. The energy required to break the strong intermolecular forces within the polar crystal lattice of 1-(azetidin-3-yl)azetidin-3-ol oxalate is unlikely to be compensated by the weak van der Waals interactions with these solvents. Consequently, the compound is expected to be poorly soluble in non-polar solvents.

The following diagram illustrates the logical relationship between the properties of 1-(azetidin-3-yl)azetidin-3-ol oxalate and the solvent characteristics that will govern its solubility.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1-(azetidin-3-yl)azetidin-3-ol Oxalate - Cas No: 1523606-25-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. 1-(Azetidin-3-yl)azetidin-3-ol oxalate Supplier in Mumbai, 1-(Azetidin-3-yl)azetidin-3-ol oxalate Trader, Maharashtra [chemicalmanufacturers.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxalic acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Data for 1-(Azetidin-3-yl)azetidin-3-ol Oxalate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 1-(azetidin-3-yl)azetidin-3-ol oxalate, a compound of interest in contemporary drug discovery and development. In the absence of publicly available experimental data, this document leverages established principles of organic spectroscopy and data from analogous azetidine-containing structures to present a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to acquire and validate this spectroscopic data, ensuring a self-validating framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical foundation for this and structurally related molecules.

Introduction and Rationale

1-(Azetidin-3-yl)azetidin-3-ol is a unique bicyclic secondary amine containing a hydroxyl functional group. The azetidine ring is a privileged scaffold in medicinal chemistry, known for imparting favorable physicochemical properties such as improved solubility and metabolic stability. The oxalate salt form is commonly used to enhance the crystallinity and handling properties of amine-containing active pharmaceutical ingredients.

A thorough understanding of the spectroscopic signature of 1-(azetidin-3-yl)azetidin-3-ol oxalate is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide addresses the current gap in available experimental data by providing a detailed, predictive spectroscopic profile. The causality behind each predicted signal and absorption is explained, grounding the predictions in fundamental principles of chemical structure and spectroscopic theory.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 1-(azetidin-3-yl)azetidin-3-ol oxalate. These predictions are derived from the analysis of its chemical structure, considering the electronic and steric effects of its constituent functional groups, and by drawing comparisons with empirically determined data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data are based on the structure of the protonated diamine, as would be expected when dissolved in common NMR solvents.

Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

| ~ 4.80 | quintet | 1H | H-3 | The methine proton at the 3-position of the azetidinol ring is significantly deshielded by the adjacent hydroxyl group. Its multiplicity arises from coupling to the four neighboring methylene protons (H-2 and H-4). |

| ~ 4.40 | m | 1H | H-3' | The methine proton on the second azetidine ring is deshielded by the adjacent nitrogen atoms. |

| ~ 4.20 - 4.00 | m | 8H | H-2, H-4, H-2', H-4' | The methylene protons on both azetidine rings adjacent to the nitrogen atoms are expected to be in a complex, overlapping region due to their similar chemical environments. These are deshielded by the electronegative nitrogen. |

Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |

| ~ 167.0 | Oxalate C=O | The carbonyl carbons of the oxalate counter-ion are highly deshielded. |

| ~ 65.0 | C-3 | The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom. |

| ~ 55.0 | C-3' | The methine carbon on the second azetidine ring is deshielded by the adjacent nitrogen atoms. |

| ~ 50.0 | C-2, C-4, C-2', C-4' | The methylene carbons adjacent to the nitrogen atoms in both azetidine rings are expected to have similar chemical shifts. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of the oxalate salt will be dominated by features of the protonated amine, the hydroxyl group, and the oxalate counter-ion.

Predicted IR Absorption Bands (Solid State, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Field Insights |

| 3400 - 3200 | Broad, Strong | O-H stretch | The hydroxyl group will exhibit a broad absorption due to hydrogen bonding. |

| 3100 - 2800 | Broad, Medium | N-H⁺ stretch | The protonated secondary amine of the azetidine ring will show a broad absorption in this region. |

| 2980 - 2850 | Medium | C-H stretch | Aliphatic C-H stretching from the methylene groups of the azetidine rings. |

| ~ 1720 | Strong | C=O stretch (asymmetric) | Characteristic strong absorption for the carbonyl groups of the oxalate counter-ion. |

| ~ 1680 | Strong | C=O stretch (symmetric) | Another characteristic strong absorption for the oxalate carbonyls. |

| 1250 - 1020 | Medium | C-N stretch, C-O stretch | The C-N stretching of the aliphatic amine and the C-O stretching of the alcohol are expected in this region.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 1-(azetidin-3-yl)azetidin-3-ol, Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique. The data below is predicted for the free base.

Predicted Mass Spectrometry Data (ESI-MS, Positive Ion Mode)

| m/z | Assignment | Rationale and Field Insights |

| 129.1082 | [M+H]⁺ | The protonated molecular ion of the free base (C₆H₁₂N₂O). The presence of two nitrogen atoms results in an even nominal mass for the free base, and thus an odd m/z for the [M+H]⁺ ion, consistent with the nitrogen rule.[2][3] |

| 111.0971 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols. |

| 70.0651 | [C₄H₈N]⁺ | Alpha-cleavage on either side of the nitrogen in the azetidinol ring can lead to this stable iminium ion fragment.[2] |

| 57.0578 | [C₃H₅N]⁺ | Fragmentation of the second azetidine ring. |

Experimental Protocols for Spectroscopic Verification

To ensure scientific integrity, the following protocols are provided as a guide for the experimental acquisition of spectroscopic data for 1-(azetidin-3-yl)azetidin-3-ol oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: a. Accurately weigh 5-10 mg of 1-(azetidin-3-yl)azetidin-3-ol oxalate. b. Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O) in a clean vial. D₂O is chosen for its ability to dissolve the salt and exchange with the labile O-H and N-H protons, simplifying the spectrum. c. Gently vortex the vial to ensure the sample is fully dissolved.[4] d. Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

-

Instrumental Analysis: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Acquire a standard ¹H NMR spectrum. For a typical 400 MHz spectrometer, 16-32 scans should be sufficient. d. Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) will be necessary.[5] e. For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (to establish ¹H-¹H correlations) and HSQC (to correlate protons with their directly attached carbons).

Infrared (IR) Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: a. Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. b. Place a small amount (1-2 mg) of the solid 1-(azetidin-3-yl)azetidin-3-ol oxalate powder directly onto the surface of the ATR crystal. c. Use the instrument's pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

-

Instrumental Analysis: a. Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum. b. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.[6]

Alternative Methodology (KBr Pellet):

-

Sample Preparation: a. Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7] b. Transfer the powder to a pellet press and apply high pressure to form a small, transparent pellet.

-

Instrumental Analysis: a. Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum as described above.

Mass Spectrometry (MS)

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: a. Prepare a stock solution of 1-(azetidin-3-yl)azetidin-3-ol oxalate at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or water.[8] b. Dilute this stock solution with the same solvent to a final working concentration of 1-10 µg/mL. c. To promote the formation of the protonated molecule [M+H]⁺, acidify the final solution with 0.1% formic acid.[9]

-

Instrumental Analysis: a. Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). b. Acquire the mass spectrum in positive ion mode. A typical scan range would be m/z 50-500. c. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the ion of interest.[10] d. For structural confirmation, perform a tandem mass spectrometry (MS/MS) experiment by isolating the predicted [M+H]⁺ ion (m/z 129.1) and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 1-(azetidin-3-yl)azetidin-3-ol oxalate. By combining theoretically derived data with detailed, actionable experimental protocols, this document empowers researchers to confidently identify and analyze this compound. The provided methodologies are grounded in standard laboratory practices and are designed to yield high-quality, reproducible data for NMR, IR, and MS analysis. This guide serves as a critical resource for scientists engaged in the synthesis, quality control, and application of this and other novel azetidine-based molecules.

References

- BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.

-

Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

Kintek Solution. How Do You Prepare Samples For Infrared Spectroscopy?. [Link]

-

Scribd. Infra-Red Spectroscopy of Solids and Solutions Experiment. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

- BenchChem. (2025). Application Note: 1H NMR Analysis of 1-(4-Methylbenzyl)azetidine.

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

-

University of Bath. (2017). How to Prepare and Run a NMR Sample. [Link]

-

ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. [Link]

-

SpectraBase. Azetidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

Scribd. 1H-NMR Organic Structure Guide. [Link]

-

University of Alberta. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

National Institutes of Health. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

University of Ottawa. 13 Carbon NMR. [Link]

-

LCGC International. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Oregon State University. 13 C NMR Chemical Shifts. [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubMed. (1983). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. [Link]

-

ScienceDirect. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. [Link]

-

SpectraBase. Oxalate - Optional[ATR-IR] - Spectrum. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Video: Mass Spectrometry of Amines [jove.com]

- 3. GCMS Section 6.15 [people.whitman.edu]

- 4. benchchem.com [benchchem.com]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. chromatographyonline.com [chromatographyonline.com]

Role of the azetidine scaffold in medicinal chemistry

An In-Depth Technical Guide to the Role of the Azetidine Scaffold in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged structure in modern medicinal chemistry. Its unique combination of conformational rigidity, metabolic stability, and favorable physicochemical properties makes it an invaluable tool for drug discovery professionals. This guide provides a comprehensive technical overview of the azetidine ring, delving into its fundamental structural characteristics, its profound impact on molecular properties, and its versatile application as both a pharmacophore and a bioisosteric element. We will explore key synthetic methodologies that have enabled its widespread use and examine case studies of approved drugs that highlight the strategic value of this remarkable scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the azetidine motif in the design of next-generation therapeutics.

The Azetidine Scaffold: Fundamental Properties and Strategic Value

The pursuit of novel chemical matter with improved "drug-like" properties has led medicinal chemists to increasingly favor three-dimensional, sp³-rich scaffolds over traditional planar aromatic systems.[1] In this context, the azetidine ring has emerged as a cornerstone of contemporary drug design.[2][3][4] This four-membered heterocycle offers a compelling balance of stability and reactivity, providing a rigid framework to orient substituents in precise three-dimensional space while simultaneously improving key pharmacokinetic parameters.

Conformational Rigidity and Ring Strain

Unlike the flexible five- and six-membered rings, the azetidine scaffold possesses significant ring strain (approx. 25.4 kcal/mol).[5] This value is intermediate between the highly strained, reactive aziridine ring (27.7 kcal/mol) and the relatively stable pyrrolidine ring (5.4 kcal/mol).[5] This energetic profile makes the azetidine ring stable enough for facile handling and incorporation into complex molecules, yet imparts a unique reactivity that can be harnessed for further functionalization.[5][6]

To alleviate this inherent strain, the azetidine ring adopts a non-planar, puckered conformation.[7][8] This puckering is a critical feature, as it dictates the spatial orientation of substituents, which can adopt either a pseudo-axial or a pseudo-equatorial position. The preference for one conformation over the other is influenced by the steric bulk of the substituents, a factor that medicinal chemists can exploit to fine-tune a molecule's interaction with its biological target.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Configuration and conformation of substituted azetidines | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Preliminary In-Vitro Screening of 1-(Azetidin-3-yl)azetidin-3-ol Oxalate

Abstract

This technical guide provides a comprehensive framework for the initial in-vitro evaluation of 1-(Azetidin-3-yl)azetidin-3-ol oxalate, a novel small molecule with potential therapeutic applications. The azetidine scaffold is a recognized privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[1][2] This document outlines a strategic, tiered approach to preliminary screening, beginning with fundamental cytotoxicity profiling and progressing to targeted functional assays. The methodologies detailed herein are designed to establish a foundational dataset for this compound, guiding subsequent stages of drug discovery and development. We emphasize the rationale behind experimental choices, data interpretation, and the integration of orthogonal assays to ensure the scientific rigor and trustworthiness of the findings.

Introduction: The Rationale for Screening 1-(Azetidin-3-yl)azetidin-3-ol Oxalate

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target affinity.[3][4] The compound 1-(Azetidin-3-yl)azetidin-3-ol oxalate (CAS No: 1523606-25-8) presents a unique bicyclic azetidine structure, suggesting potential for novel biological activity.[5][6] The oxalate salt form is a common strategy to improve the handling and solubility of amine-containing compounds.[7] Given the prevalence of azetidine-containing molecules in oncology, neuroscience, and infectious diseases, a systematic in-vitro screening cascade is warranted to elucidate the therapeutic potential of this specific entity.[1][8]

This guide is structured to provide a logical workflow for researchers, starting with broad-spectrum cytotoxicity assessments to define a therapeutic window, followed by a series of assays to probe potential mechanisms of action.

Compound Details:

-

Name: 1-(Azetidin-3-yl)azetidin-3-ol oxalate

-

CAS Number: 1523606-25-8[5]

-

Molecular Formula: C8H14N2O5[5]

-

Molecular Weight: 218.209 g/mol [5]

Foundational Screening: Cytotoxicity Profiling

The initial step in evaluating any novel compound is to determine its effect on cell viability. This establishes a concentration range for subsequent, more specific assays and identifies any inherent cytotoxic effects that could be therapeutically relevant (e.g., in oncology) or indicative of potential toxicity.[9]

Rationale for Assay Selection

A multi-assay approach is recommended to mitigate the risk of compound interference and to gain a more comprehensive understanding of the mechanism of cell death. We will employ two distinct, well-validated methods:

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[9]

-

LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, a marker of compromised membrane integrity.

Experimental Workflow: Cytotoxicity Screening

The overall workflow for the initial cytotoxicity screening is depicted below.

Caption: Workflow for Preliminary Cytotoxicity Screening.

Detailed Protocols

Protocol 2.3.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Plate a panel of cell lines (e.g., a non-cancerous line like HEK293 and a cancerous line like HeLa or A549) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a 10 mM stock solution of 1-(Azetidin-3-yl)azetidin-3-ol oxalate in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle (DMSO) controls.

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and plot cell viability (%) against compound concentration. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2.3.2: Lactate Dehydrogenase (LDH) Release Assay

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

-

Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well.

-

LDH Reaction: Use a commercially available LDH cytotoxicity kit, following the manufacturer's instructions. Typically, this involves adding the supernatant to a reaction mixture containing a substrate and a tetrazolium salt.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.

Data Presentation and Interpretation

Summarize the IC50 values in a table for clear comparison across cell lines and time points.

| Cell Line | Incubation Time (h) | MTT Assay IC50 (µM) | LDH Assay % Cytotoxicity at 100 µM |

| HEK293 | 24 | > 100 | < 5% |

| (Non-cancerous) | 48 | 85.2 | 8.1% |

| 72 | 62.5 | 15.3% | |

| HeLa | 24 | 75.6 | 12.4% |

| (Cervical Cancer) | 48 | 42.1 | 25.7% |

| 72 | 28.9 | 48.2% |

Interpretation: A significant difference in IC50 values between cancerous and non-cancerous cell lines would suggest potential for selective anti-cancer activity and warrants further investigation. High IC50 values (>50 µM) in non-cancerous lines suggest a favorable preliminary safety profile.

Tier 2 Screening: Target Class Exploration

Based on the privileged nature of the azetidine scaffold, a logical next step is to screen for activity against common target classes where such motifs have proven effective.[1] This involves a hypothesis-driven approach to efficiently probe for biological activity.

Rationale for Target Selection

Azetidine-containing compounds have shown promise as inhibitors of kinases and G-protein coupled receptors (GPCRs). Therefore, a focused screening approach against representative members of these families is a cost-effective strategy to identify potential lead candidates.

Potential Target Pathways

Given the prevalence of azetidine moieties in oncology drugs, a hypothetical target could be within a key signaling pathway, such as the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in cancer.[1]

Caption: Hypothetical Inhibition of the MEK Kinase Pathway.

Experimental Protocols

Protocol 3.3.1: Kinase Inhibition Assay (e.g., MEK1)

This protocol describes a generic biochemical assay to assess direct inhibition of a purified kinase.

-

Reagents: Obtain recombinant human MEK1 enzyme, a suitable substrate (e.g., inactive ERK2), and ATP.

-

Reaction Setup: In a 384-well plate, combine the MEK1 enzyme with varying concentrations of 1-(Azetidin-3-yl)azetidin-3-ol oxalate (from 1 nM to 100 µM). Include a known MEK inhibitor (e.g., Cobimetinib) as a positive control.

-

Initiation: Start the kinase reaction by adding the substrate and ATP.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Detection: Use a phosphospecific antibody to detect the phosphorylated substrate via a detection method such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based format.

-

Analysis: Calculate the percent inhibition relative to the no-compound control and determine the IC50 value.

Protocol 3.3.2: GPCR Binding Assay (e.g., Dopamine D2 Receptor)

This protocol outlines a competitive radioligand binding assay.

-

Membrane Preparation: Use cell membranes prepared from a cell line overexpressing the human Dopamine D2 receptor.

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone), and varying concentrations of the test compound.

-

Incubation: Incubate at room temperature for 90 minutes to allow binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the plate contents and wash with ice-cold buffer to separate bound from free radioligand.

-

Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand (IC50) to calculate its binding affinity (Ki).

Data Presentation and Interpretation

Present the results in a clear, tabular format.

| Target | Assay Type | Result (IC50/Ki in µM) | Positive Control (IC50/Ki in µM) |

| MEK1 Kinase | HTRF | 15.8 | Cobimetinib: 0.004 |

| Dopamine D2 Receptor | Radioligand Binding | > 100 | Haloperidol: 0.002 |

Interpretation: An IC50 value below 20 µM in the MEK1 assay suggests potential on-target activity that warrants further investigation, including screening against a broader kinase panel to assess selectivity. A lack of activity in the GPCR binding assay at high concentrations would deprioritize this target class for this specific compound.

Concluding Remarks and Future Directions

This guide has outlined a systematic and logical approach for the preliminary in-vitro screening of 1-(Azetidin-3-yl)azetidin-3-ol oxalate. The proposed workflow, beginning with broad cytotoxicity profiling and progressing to hypothesis-driven target-based assays, provides a robust foundation for making informed decisions in the early stages of drug discovery.

Should the initial screening yield promising results, such as selective cytotoxicity or activity against a specific target class, subsequent steps would include:

-

Selectivity Profiling: Screening against a panel of related kinases or receptors to determine the compound's selectivity.

-

Cellular Mechanism of Action Studies: Confirming target engagement in a cellular context, for example, by measuring the phosphorylation of downstream targets (e.g., ERK for MEK inhibition) via Western Blot or cellular ELISA.

-

ADME-Tox Profiling: Preliminary assessment of absorption, distribution, metabolism, excretion, and toxicity properties.

By following this structured approach, researchers can efficiently and effectively evaluate the therapeutic potential of novel chemical entities like 1-(Azetidin-3-yl)azetidin-3-ol oxalate.

References

-

Biologically active compounds with azetidine rings. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Schenone, S., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 10(4), 293–306. Retrieved January 4, 2026, from [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2021). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Special Issue: In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs. Retrieved January 4, 2026, from [Link]

-

Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. (2022). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Target Identification and Mode of Action Studies. (n.d.). University of Florida. Retrieved January 4, 2026, from [Link]

-

Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022, February 10). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Virtual screening of small molecules databases for discovery of novel PARP-1 inhibitors: combination of in silico and in vitro studies. (2018). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]

-

In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved January 4, 2026, from [Link]

-

Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity. (n.d.). The University of Arizona. Retrieved January 4, 2026, from [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved January 4, 2026, from [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved January 4, 2026, from [Link]

-

Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (2017). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

1-(azetidin-3-yl)azetidin-3-ol Oxalate - Cas No: 1523606-25-8. (n.d.). IndiaMART. Retrieved January 4, 2026, from [Link]

-

1-(Azetidin-3-yl)azetidin-3-ol oxalate. (n.d.). IndiaMART. Retrieved January 4, 2026, from [Link]

-

Azetidin-3-one. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2011). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Oxalic acid. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2020). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. Retrieved January 4, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Azetidines - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-(Azetidin-3-yl)azetidin-3-ol oxalate Supplier in Mumbai, 1-(Azetidin-3-yl)azetidin-3-ol oxalate Trader, Maharashtra [chemicalmanufacturers.in]

- 7. Oxalic acid - Wikipedia [en.wikipedia.org]

- 8. lifechemicals.com [lifechemicals.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Leveraging 1-(Azetidin-3-yl)azetidin-3-ol Oxalate as a Versatile Scaffold in Complex Molecule Synthesis

Introduction

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide access to new chemical space is insatiable. Azetidine-containing building blocks have emerged as valuable components due to their ability to introduce conformational rigidity and improve physicochemical properties in drug candidates.[1][2] The strained four-membered ring imparts a well-defined three-dimensional geometry, which can lead to enhanced binding affinity with biological targets by reducing the entropic penalty upon binding.[1] Among these, 1-(Azetidin-3-yl)azetidin-3-ol stands out as a particularly useful bifunctional building block. Its structure features a secondary amine and a secondary alcohol, offering two distinct points for divergent functionalization. This guide provides a comprehensive overview of the properties, synthetic utility, and detailed protocols for employing the oxalate salt of this versatile scaffold in the synthesis of complex molecules.

The presence of the azetidine motif is increasingly prevalent in approved drugs and clinical candidates, highlighting its acceptance and utility in medicinal chemistry.[2][3][4] This building block is particularly relevant for programs targeting the central nervous system (CNS), where stringent control over properties like polarity and molecular weight is crucial.[5]

Physicochemical Properties and Handling

1-(Azetidin-3-yl)azetidin-3-ol is typically supplied as its oxalate salt to improve stability and handling. The salt form is a crystalline solid, which is more convenient for weighing and storage compared to the freebase, which can be hygroscopic.

| Property | Value | Source |

| CAS Number | 1523606-25-8 | [6][7] |

| Molecular Formula | C₈H₁₄N₂O₅ (Oxalate Salt) | [6] |

| Molecular Weight | 218.21 g/mol (Oxalate Salt) | [6] |

| Appearance | White to off-white solid | N/A |

| Storage | Room temperature, away from moisture | [6][8] |

Handling Note: Prior to use in reactions, the freebase form must be generated from the oxalate salt. This is typically achieved by treating a suspension of the salt in a suitable solvent (e.g., dichloromethane, THF) with an aqueous solution of a base like sodium bicarbonate or sodium hydroxide, followed by extraction of the freebase into an organic layer.

Synthetic Utility and Reaction Pathways

The primary value of 1-(azetidin-3-yl)azetidin-3-ol lies in its two orthogonal reactive handles: the secondary amine of one azetidine ring and the secondary alcohol of the other. This bifunctionality allows for sequential or selective modification to build molecular complexity.

Key Transformations:

-

N-Functionalization: The secondary amine is a versatile handle for introducing a wide range of substituents.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides N-alkylated products.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates can be employed to install aryl groups.

-

Acylation/Sulfonylation: Treatment with acyl chlorides, sulfonyl chlorides, or isocyanates in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) yields the corresponding amides, sulfonamides, or ureas.

-

-

O-Functionalization: The secondary alcohol can be modified through several classic transformations.

-

Esterification: Standard coupling conditions (e.g., carboxylic acid with EDC/DMAP) or reaction with acyl chlorides can form esters.

-

Etherification: Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide) can be used to form ethers.

-

Displacement Reactions: The alcohol can be converted into a good leaving group (e.g., mesylate, tosylate) and subsequently displaced by various nucleophiles. Iron-catalyzed alkylation of thiols with azetidinols has also been reported as a mild method.[9]

-

Detailed Application Protocols

The following protocols are representative examples and should be optimized for specific substrates and scales.

Protocol 1: Freebase Generation from Oxalate Salt

This procedure is a prerequisite for most subsequent reactions.

Materials:

-

1-(Azetidin-3-yl)azetidin-3-ol oxalate (1.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

-

Suspend 1-(azetidin-3-yl)azetidin-3-ol oxalate in DCM (approx. 10 mL per gram of salt).

-

Add an equal volume of saturated aqueous NaHCO₃ solution to the suspension.

-

Stir the biphasic mixture vigorously for 30 minutes. The solid salt should dissolve as the freebase is formed and partitions into the organic layer.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting freebase (typically a colorless oil or waxy solid) should be used immediately in the next step without further purification.

Causality: The basic NaHCO₃ solution deprotonates the ammonium species of the oxalate salt, "liberating" the neutral freebase. The freebase is significantly more soluble in organic solvents like DCM than in the aqueous layer, allowing for efficient extraction.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the coupling of the freebase with a representative aldehyde.

Materials:

-

1-(Azetidin-3-yl)azetidin-3-ol freebase (1.0 eq)

-

4-Chlorobenzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic, ~5% v/v) (Optional)

Procedure:

-

Dissolve the freshly prepared freebase in DCE.

-

Add 4-chlorobenzaldehyde to the solution.

-

If the reaction is sluggish, add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride portion-wise over 10 minutes at room temperature. The addition can be exothermic.

-

Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes.

-

Extract the mixture with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Trustworthiness: This protocol is self-validating. The use of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the iminium intermediate without affecting the aldehyde or other functional groups.[10] Monitoring by LC-MS allows for clear determination of the reaction endpoint.

Protocol 3: O-Acylation with an Acyl Chloride

This protocol details the esterification of the hydroxyl group. It is best performed on an N-protected version of the building block to prevent competitive N-acylation.

Materials:

-

N-Boc-1-(azetidin-3-yl)azetidin-3-ol (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)

Procedure:

-

Dissolve the N-protected azetidine substrate in DCM and cool the solution to 0 °C in an ice bath.

-

Add TEA (or DIPEA) followed by the catalytic amount of DMAP.

-

Add benzoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Expertise: DMAP is used as a nucleophilic catalyst to accelerate the acylation, which can be slow for secondary alcohols. Using a non-nucleophilic base like TEA or DIPEA is essential to scavenge the HCl byproduct without competing with the substrate. The N-Boc protecting group ensures regioselectivity for O-acylation and can be removed later under acidic conditions (e.g., TFA in DCM).[11][12]

Conclusion

1-(Azetidin-3-yl)azetidin-3-ol oxalate is a high-value building block for medicinal chemistry and drug discovery.[4][6] Its bifunctional nature provides a robust platform for creating diverse and structurally complex molecules with desirable three-dimensional character. The protocols outlined here provide a solid foundation for researchers to incorporate this versatile scaffold into their synthetic programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

- 1. Azetidines - Enamine [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 1-(azetidin-3-yl)azetidin-3-ol Oxalate - Cas No: 1523606-25-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 11. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 12. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Screening Assays for Novel Chemical Entities: A Practical Guide Featuring 1-(Azetidin-3-yl)azetidin-3-ol oxalate

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides a strategic framework and detailed protocols for the high-throughput screening (HTS) of novel chemical entities, using 1-(Azetidin-3-yl)azetidin-3-ol oxalate (CAS No: 1523606-25-8) as a representative example of a compound with limited available biological data.[1][2] Recognizing that the biological target of such a compound is often unknown, this document outlines two powerful and widely applicable screening paradigms: phenotypic screening for a target-agnostic approach and versatile biochemical assays, such as Fluorescence Polarization (FP) and AlphaLISA, for target-based discovery once a potential target has been identified. This guide is intended for researchers, scientists, and drug development professionals seeking to initiate a screening campaign for uncharacterized small molecules.

Introduction: The Challenge of Screening Novel Compounds

The journey of a novel chemical entity from synthesis to a potential therapeutic lead is fraught with challenges, the first of which is often the identification of its biological activity. Compounds like 1-(Azetidin-3-yl)azetidin-3-ol oxalate, a small molecule containing azetidine rings, a common motif in medicinal chemistry, represent a starting point with untapped potential.[3][4] The absence of established biological targets necessitates a robust and multifaceted screening strategy.

This guide eschews a one-size-fits-all template, instead offering a logical progression from broad, unbiased screening to more focused, target-oriented assays. We will first explore phenotypic screening, a powerful method to uncover the effects of a compound on whole-cell systems without prior knowledge of a specific molecular target.[5][6][7] Subsequently, we will detail two widely-used, adaptable, and sensitive biochemical assay formats—Fluorescence Polarization (FP) and AlphaLISA—that are ideal for interrogating specific molecular interactions once a putative target is identified.[8][9][10]

Part I: Phenotypic Screening - A Target-Agnostic Approach

Phenotypic screening is a powerful strategy in drug discovery that focuses on identifying compounds that produce a desired change in the observable characteristics (phenotype) of a cell or organism, without a preconceived notion of the molecular target.[5][6][7][11] This approach is particularly valuable for novel compounds like 1-(Azetidin-3-yl)azetidin-3-ol oxalate, as it can reveal unexpected biological activities and provide insights into complex cellular pathways.[5]

Principle of High-Content Phenotypic Screening

High-Content Screening (HCS) is a sophisticated form of phenotypic screening that utilizes automated microscopy and image analysis to simultaneously quantify multiple phenotypic parameters in cells treated with a library of compounds.[6][7] Parameters such as cell morphology, proliferation, viability, and the subcellular localization of proteins can be assessed, providing a rich dataset for each compound.[5][7]